molecular formula C12H16ClNO2 B11996323 Ethyl 4-[(4-chlorophenyl)amino]butanoate

Ethyl 4-[(4-chlorophenyl)amino]butanoate

Cat. No.: B11996323
M. Wt: 241.71 g/mol
InChI Key: TXVBLNBZPIPGKG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]butanoate is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-chlorophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloroaniline with ethyl 4-bromobutanoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the carbon atom of the ethyl 4-bromobutanoate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process typically includes the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)amino]butanoate
  • Ethyl 4-[(4-fluorophenyl)amino]butanoate
  • Ethyl 4-[(4-bromophenyl)amino]butanoate

Uniqueness

Ethyl 4-[(4-chlorophenyl)amino]butanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and may contribute to its potential biological activities, distinguishing it from other similar compounds.

Biological Activity

Ethyl 4-[(4-chlorophenyl)amino]butanoate, with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of approximately 241.714 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a butanoate backbone with an ethyl group and an amino group attached to a 4-chlorophenyl moiety. Its unique structural characteristics contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may act as histone deacetylase inhibitors (HDACIs) , which are significant in cancer therapy. HDACIs can induce cell cycle arrest and apoptosis in cancer cells by modifying histone acetylation status, thus influencing gene expression related to cell growth and differentiation.

Case Study: HDAC Inhibition

A study demonstrated that certain derivatives exhibited promising antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure showed IC50 values in the micromolar range against HeLa cells, indicating effective inhibition compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

This compound also displays notable antimicrobial activity. It has been tested against various bacterial strains, showing moderate to strong efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Studies have shown that compounds related to this compound can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting critical metabolic pathways .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound exhibits enzyme inhibitory activity. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

A derivative of this compound was found to significantly inhibit AChE activity in vitro. This suggests potential applications in cognitive enhancement or neuroprotection .

The biological activities of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Alters gene expression related to cancer proliferation.
  • Membrane Disruption : Compromises bacterial cell integrity leading to cell death.
  • Enzyme Inhibition : Prevents the breakdown of neurotransmitters, enhancing synaptic transmission.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9H2,1H3

InChI Key

TXVBLNBZPIPGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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